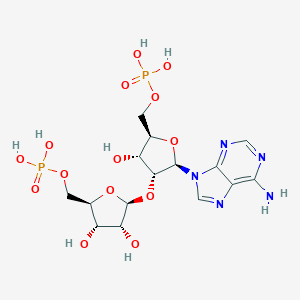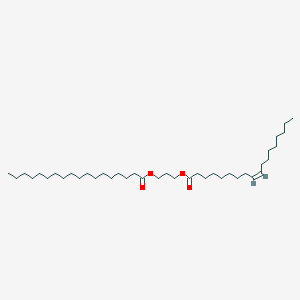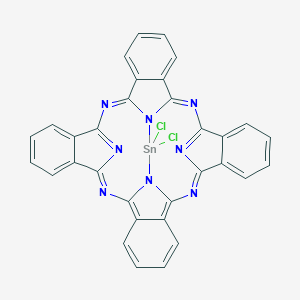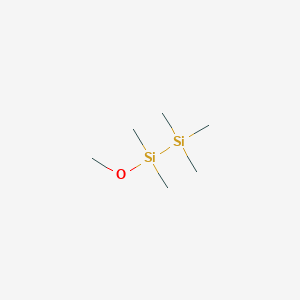
2,4-Dichlorobenzenesulfonyl chloride
説明
2,4-Dichlorobenzenesulfonyl chloride is a chemical compound that is related to various substituted benzenesulfonyl chlorides, which are used in different chemical synthesis processes. Although the provided papers do not directly discuss 2,4-dichlorobenzenesulfonyl chloride, they do provide insights into similar compounds that can help infer the properties and reactivity of 2,4-dichlorobenzenesulfonyl chloride.
Synthesis Analysis
The synthesis of related compounds often involves the interaction of substituted benzenesulfonamides with chlorosulfonic acid, as seen in the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . Another method includes the chlorosulfonation of halogenated nitrobenzenes, as demonstrated in the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride . These methods suggest that 2,4-dichlorobenzenesulfonyl chloride could be synthesized through similar reactions involving chlorosulfonation.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-dichlorobenzenesulfonyl chloride has been studied using techniques such as X-ray diffraction and electron diffraction . These studies reveal that the molecular crystals of these compounds are organized with specific bond lengths, angles, and torsion angles that define their three-dimensional conformation. For instance, the structure of 2-chlorobenzenesulfonyl chloride was determined by electron diffraction, providing detailed information on bond lengths and angles .
Chemical Reactions Analysis
The reactivity of benzenesulfonyl chlorides is influenced by the substituents on the benzene ring. For example, N-(chlorosulfonyl)imidoyl chlorides react regioselectively with anilines to form derivatives of 1,2,4-benzothiadiazine 1,1-dioxides . The steric effects and electronic properties of the substituents can direct the course of the reaction, as seen in the heterocyclization reactions . This suggests that 2,4-dichlorobenzenesulfonyl chloride would also undergo specific chemical reactions based on its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chlorides are characterized by their molecular structure, which affects their reactivity, boiling points, melting points, and solubility. The molecular structure studies provide insights into the rigidity of the benzene frame and the potential for intramolecular interactions . These properties are crucial for understanding the behavior of these compounds in various chemical environments.
科学的研究の応用
Synthesis and Chemical Transformations
Polymer-supported benzenesulfonamides, prepared using 2,4-dichlorobenzenesulfonyl chloride, serve as intermediates in chemical transformations, including unusual rearrangements to produce diverse privileged scaffolds. This application is significant in the realm of organic synthesis, offering a pathway to create a variety of complex molecular structures (Fülöpová & Soural, 2015).
Radiolabeled Tracers Development
The synthesis of [U-14C]3,5-dichlorobenzenesulfonyl chloride is a critical step in developing radiolabeled tracers for VLA-4 antagonists. These tracers are essential for various biological and medical studies, highlighting the compound's role in biomedical research (Yu et al., 2004).
Key Building Block in Drug Synthesis
2,4-Dichlorobenzenesulfonyl chloride is used in the preparation of 2-(methanesulfonyl)benzenesulfonyl chloride, a key building block in synthesizing several drug candidates. Its utility in large-scale drug manufacturing processes underlines its importance in pharmaceutical development (Meckler & Herr, 2012).
Molecular Structure Studies
The molecular structure of related compounds like 2,4,5-trichlorobenzenesulfonyl chloride has been determined using X-ray diffraction. Understanding these structures is fundamental to chemistry and material science, providing insights into how molecular arrangements influence properties (Rigotti et al., 1988).
Electron Diffraction and Quantum-Chemical Analysis
Studies involving electron diffraction and quantum-chemical analysis of molecules like 2-chlorobenzenesulfonyl chloride contribute to a deeper understanding of molecular conformations and electronic structures. This knowledge is crucial for designing molecules with specific properties for various applications (Petrova et al., 2008).
Synthesis of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives
The synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrates the compound's role in creating biologically active molecules. Such derivatives are explored for their potential in biological and pharmacological applications (Aziz‐ur‐Rehman et al., 2014).
Oxidative Chlorination Process
The compound aids in the oxidative chlorination process, converting sulfur compounds to aryl or heteroarylsulfonyl chlorides. This process is significant in organic chemistry, particularly in synthesizing various sulfonyl chlorides (Pu et al., 2010).
Activation of Peroxydisulfate for Water Pollutant Degradation
In environmental science, 2,4-dichlorobenzenesulfonyl chloride-related compounds are used in the activation of peroxydisulfate for the degradation of water pollutants. This application is crucial for environmental remediation and pollution control (Zhang et al., 2014).
Safety And Hazards
2,4-Dichlorobenzenesulfonyl chloride causes severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . If swallowed, it is recommended to rinse the mouth and not induce vomiting . If it comes in contact with the skin or hair, it is advised to take off immediately all contaminated clothing and rinse the skin with water . If it comes in contact with the eyes, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
2,4-dichlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTPBIKNYWQLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167444 | |
| Record name | Benzenesulfonyl chloride, 2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzenesulfonyl chloride | |
CAS RN |
16271-33-3 | |
| Record name | 2,4-Dichlorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16271-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016271333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl chloride, 2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)





